3-(benzenesulfonyl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide
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Overview
Description
3-(benzenesulfonyl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclo-oxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in various physiological processes such as inflammation and pain .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its lipophilicity (logP: 4.1454 ), which can affect its absorption and distribution.
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the production of prostaglandins, leading to decreased inflammation and pain . This can have significant therapeutic effects in conditions characterized by excessive inflammation or pain.
Preparation Methods
The synthesis of 3-(benzenesulfonyl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 6-chlorobenzo[d]thiazole with benzylamine to form an intermediate, which is then reacted with 3-(phenylsulfonyl)propanoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine .
Chemical Reactions Analysis
3-(benzenesulfonyl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
3-(benzenesulfonyl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Comparison with Similar Compounds
3-(benzenesulfonyl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide can be compared with other benzothiazole derivatives, such as:
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Known for its cytotoxicity against cancer cell lines.
2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate: Used as a fluorescent probe for imaging cysteine in biological systems.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S2/c24-18-11-12-20-21(15-18)30-23(25-20)26(16-17-7-3-1-4-8-17)22(27)13-14-31(28,29)19-9-5-2-6-10-19/h1-12,15H,13-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLNBWBRKFLHRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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